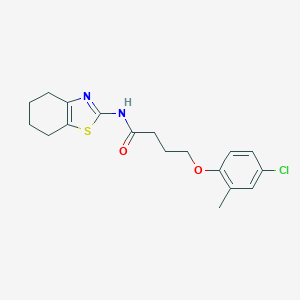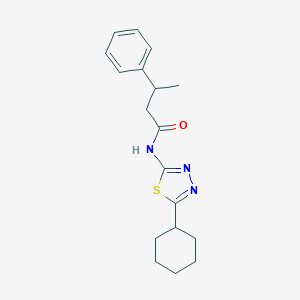
N-(2-chlorobenzyl)-N'-cyclopentylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-N'-cyclopentylthiourea, also known as D609, is a small molecule inhibitor that has been widely used in scientific research due to its ability to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC) activity. PC-PLC is a key enzyme involved in the metabolism of phospholipids and is known to play a role in various physiological processes, including cell signaling, membrane trafficking, and lipid homeostasis.
Mécanisme D'action
N-(2-chlorobenzyl)-N'-cyclopentylthiourea inhibits PC-PLC activity by binding to the active site of the enzyme and preventing the hydrolysis of phosphatidylcholine to produce diacylglycerol and phosphocholine. This inhibition leads to a decrease in the production of diacylglycerol, which is a key signaling molecule involved in various physiological processes.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N'-cyclopentylthiourea has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of lipid metabolism. Additionally, N-(2-chlorobenzyl)-N'-cyclopentylthiourea has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-chlorobenzyl)-N'-cyclopentylthiourea in lab experiments is its specificity for PC-PLC inhibition. Additionally, N-(2-chlorobenzyl)-N'-cyclopentylthiourea is relatively inexpensive and easy to use. However, one limitation of using N-(2-chlorobenzyl)-N'-cyclopentylthiourea is its solubility in DMSO, which may limit its use in certain experiments. Additionally, N-(2-chlorobenzyl)-N'-cyclopentylthiourea has been shown to have off-target effects on other enzymes, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of N-(2-chlorobenzyl)-N'-cyclopentylthiourea in scientific research. One area of interest is the role of PC-PLC in the development and progression of cancer, and the potential of N-(2-chlorobenzyl)-N'-cyclopentylthiourea as a therapeutic agent for cancer treatment. Additionally, N-(2-chlorobenzyl)-N'-cyclopentylthiourea may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the potential of N-(2-chlorobenzyl)-N'-cyclopentylthiourea in these areas.
Méthodes De Synthèse
N-(2-chlorobenzyl)-N'-cyclopentylthiourea can be synthesized through a simple two-step reaction involving the reaction of chlorobenzyl chloride with cyclopentylamine followed by the reaction of the resulting intermediate with thiourea. The final product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO).
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-N'-cyclopentylthiourea has been widely used in scientific research as a tool to study the role of PC-PLC in various physiological processes. It has been shown to inhibit PC-PLC activity in a dose-dependent manner and has been used to investigate the role of PC-PLC in cell signaling, membrane trafficking, and lipid homeostasis. Additionally, N-(2-chlorobenzyl)-N'-cyclopentylthiourea has been used to study the effects of PC-PLC inhibition on various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Propriétés
Nom du produit |
N-(2-chlorobenzyl)-N'-cyclopentylthiourea |
|---|---|
Formule moléculaire |
C13H17ClN2S |
Poids moléculaire |
268.81 g/mol |
Nom IUPAC |
1-[(2-chlorophenyl)methyl]-3-cyclopentylthiourea |
InChI |
InChI=1S/C13H17ClN2S/c14-12-8-4-1-5-10(12)9-15-13(17)16-11-6-2-3-7-11/h1,4-5,8,11H,2-3,6-7,9H2,(H2,15,16,17) |
Clé InChI |
PCPKDGXBGYQAOT-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=S)NCC2=CC=CC=C2Cl |
SMILES canonique |
C1CCC(C1)NC(=S)NCC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B216265.png)

![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B216269.png)
![5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide](/img/structure/B216270.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B216271.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide](/img/structure/B216274.png)
![2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216276.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B216278.png)

![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B216282.png)

![N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B216285.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B216288.png)